1-methyl-4-nitro-1H-pyrazole-3-sulfonamide
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Overview
Description
1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is a chemical compound with the CAS Number: 1700454-40-5 . It has a molecular weight of 206.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is 1S/C4H6N4O4S/c1-7-2-3 (8 (9)10)4 (6-7)13 (5,11)12/h2H,1H3, (H2,5,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-methyl-4-nitro-1H-pyrazole-3-sulfonamide is a powder at room temperature . It has a molecular weight of 206.18 .Scientific Research Applications
Background on Sulfonamides
Sulfonamides represent a crucial class of compounds with widespread applications in medicinal chemistry due to their significant bioactive properties. These compounds, often referred to as sulfa drugs, were among the first synthetic antimicrobial agents introduced and continue to play a vital role in therapy against bacterial infections (Gulcin & Taslimi, 2018; Carta et al., 2012). Their use extends beyond antibacterial applications to include roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics, showcasing the versatility and importance of the sulfonamide group in drug development.
Therapeutic Applications
Research on pyrazole derivatives, including 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, highlights the compound's potential in various therapeutic areas. Pyrazoles are known for their role in medicinal chemistry, offering a wide spectrum of biological activities. Specifically, methyl-substituted pyrazoles have shown potent medicinal properties, indicating that 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide could serve as a valuable scaffold for generating new leads in drug discovery (Sharma et al., 2021).
Antioxidant Activity Analysis
The sulfonamide group, including its derivatives, has been explored for its antioxidant capacities. Analytical methods for determining antioxidant activity, such as the DPPH and ABTS tests, could potentially be applied to study the antioxidant properties of 1-methyl-4-nitro-1H-pyrazole-3-sulfonamide, contributing to a deeper understanding of its mechanism of action and potential health benefits (Munteanu & Apetrei, 2021).
Environmental and Health Impacts
While the focus is on the positive applications of sulfonamides, it's essential to consider their environmental presence and potential human health impacts. Studies on the effects of sulfonamides in the environment have highlighted the need for careful management and disposal of these compounds to prevent adverse ecological and health outcomes (Baran et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
Sulfonamides are known to inhibit and replace paba in the enzyme dihydropteroate synthetase, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial dna growth and cell division .
Biochemical Pathways
As a sulfonamide, it likely affects the folate synthesis pathway by inhibiting the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .
Result of Action
Based on the mode of action of sulfonamides, it can be inferred that the compound would lead to the inhibition of bacterial dna synthesis and cell division due to the disruption of folate synthesis .
properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O4S/c1-7-2-3(8(9)10)4(6-7)13(5,11)12/h2H,1H3,(H2,5,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYYHMZZTBYYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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